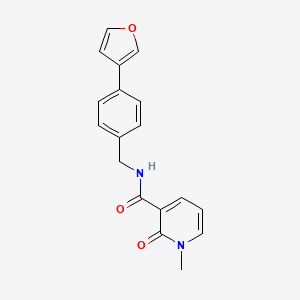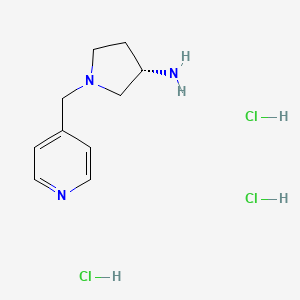![molecular formula C16H17N5O3 B2631932 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2310154-30-2](/img/structure/B2631932.png)
6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a benzo[d]oxazole moiety linked to a piperazine ring, which is further connected to a pyrimidine-2,4-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Benzo[d]oxazole: The benzo[d]oxazole moiety can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzo[d]oxazole derivative with piperazine in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Pyrimidine-2,4-dione Formation: The final step involves the condensation of the piperazine derivative with a pyrimidine-2,4-dione precursor, such as barbituric acid, under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidine-2,4-dione ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzo[d]oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific cellular pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to interact with specific receptors and enzymes makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]oxazole moiety can bind to specific sites on enzymes, inhibiting their activity, while the piperazine ring can interact with neurotransmitter receptors, modulating their function. These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a thiazole ring instead of an oxazole ring.
6-(4-(benzo[d]imidazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The presence of the benzo[d]oxazole moiety in 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione imparts unique electronic and steric properties, enhancing its ability to interact with specific biological targets. This makes it distinct from similar compounds with different heterocyclic rings, potentially offering improved efficacy and selectivity in therapeutic applications.
Propriétés
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-14(22)10-13(18-15(19)23)20-6-8-21(9-7-20)16-17-11-4-2-3-5-12(11)24-16/h2-5,10H,6-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQIPPFXYNNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)
![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)


![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)
![[4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B2631868.png)
![1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2631869.png)

![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)

